Lipophilicity (LogP) of 2-(Difluoromethoxy)-4-nitroaniline Compared to Non-Fluorinated and Regioisomeric Analogs
The lipophilicity of 2-(Difluoromethoxy)-4-nitroaniline, as indicated by its calculated partition coefficient (LogP), is substantially higher than that of its non-fluorinated methoxy analog and the unsubstituted parent 4-nitroaniline. This property is critical for membrane permeability and target binding in drug discovery. The difluoromethoxy group contributes to an increase of over 1 LogP unit compared to the methoxy derivative .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 |
| Comparator Or Baseline | 2-Methoxy-4-nitroaniline (CAS 97-52-9), 4-Nitroaniline (CAS 100-01-6) |
| Quantified Difference | +1.13 LogP units vs. 2-Methoxy-4-nitroaniline (LogP ≈ 1.75 ); +1.71 LogP units vs. 4-Nitroaniline (LogP ≈ 1.17 [1]) |
| Conditions | In silico calculation (ChemSrc, ZINC database) |
Why This Matters
The increased lipophilicity (higher LogP) of 2-(Difluoromethoxy)-4-nitroaniline makes it a superior intermediate for designing compounds with improved passive membrane permeability and potentially better oral bioavailability compared to less lipophilic analogs.
- [1] ZINC20 Docking Database. 4-Nitroaniline (ZINC3860644). View Source
